(4-Hydroxy-cyclohexylamino)-acetic acid
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Overview
Description
(4-Hydroxy-cyclohexylamino)-acetic acid is an organic compound that features a cyclohexane ring substituted with a hydroxy group and an amino group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-cyclohexylamino)-acetic acid can be achieved through several steps:
Catalytic Hydrogenation: Starting from 4-hydroxybenzoic acid, catalytic hydrogenation is performed to reduce the aromatic ring to a cyclohexane ring.
Esterification: The resulting 4-hydroxycyclohexyl formic acid is esterified to form 4-hydroxycyclohexyl formic ether.
Oxidation: The ether is then oxidized to form 4-oxo cyclohexyl formic ether.
Condensation: Condensation with nitromethane yields 4-nitryl methylene cyclohexyl formic ether.
Catalytic Hydrogenation: Further catalytic hydrogenation converts the nitro group to an amino group, forming 4-aminomethyl cyclohexyl formic ether.
Hydrolysis: Finally, hydrolysis and conversion yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar steps but are optimized for higher yields and cost-effectiveness. The use of cheaper raw materials, efficient catalysts, and environmentally friendly processes are prioritized to minimize side reactions and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-cyclohexylamino)-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxy and amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the electrophile but often involve acidic or basic catalysts.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-Hydroxy-cyclohexylamino)-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Hydroxy-cyclohexylamino)-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxy-cyclohexylamino)-propionic acid
- (4-Hydroxy-cyclohexylamino)-butyric acid
- (4-Hydroxy-cyclohexylamino)-valeric acid
Uniqueness
(4-Hydroxy-cyclohexylamino)-acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs. Its combination of a hydroxy group, amino group, and acetic acid moiety allows for diverse chemical transformations and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4-hydroxycyclohexyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-7-3-1-6(2-4-7)9-5-8(11)12/h6-7,9-10H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBWXZGOECBBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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